
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide is a heterocyclic compound with a unique structure that includes a benzothiopyran ring system. This compound is known for its applications in various fields, including perfumery, flavoring, and potentially in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenyl-1,3-butadiene with sulfur dioxide in the presence of a catalyst to form the desired benzothiopyran ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiopyran ring .
Wissenschaftliche Forschungsanwendungen
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of perfumes and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism by which 5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-1-benzopyran-5-one: Similar structure but lacks the sulfur dioxide group.
Tetrahydro-1-benzopyran-5-one: Another related compound with fewer hydrogen atoms in the ring system.
Benzo[b]pyrans: A broader class of compounds with similar ring structures but different substituents.
Uniqueness
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide is unique due to its specific combination of a benzothiopyran ring with a sulfur dioxide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fields of perfumery and medicinal chemistry .
Eigenschaften
CAS-Nummer |
54342-77-7 |
|---|---|
Molekularformel |
C21H22O3S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1,1-dioxo-2,4-diphenyl-2,3,4,4a,6,7,8,8a-octahydrothiochromen-5-one |
InChI |
InChI=1S/C21H22O3S/c22-18-12-7-13-19-21(18)17(15-8-3-1-4-9-15)14-20(25(19,23)24)16-10-5-2-6-11-16/h1-6,8-11,17,19-21H,7,12-14H2 |
InChI-Schlüssel |
XFUIMNKQVLKCHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(CC(S2(=O)=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


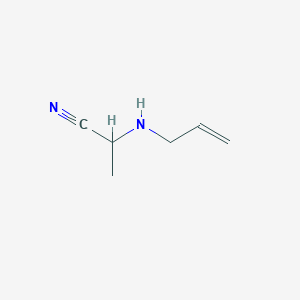

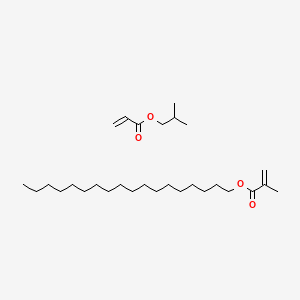
![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
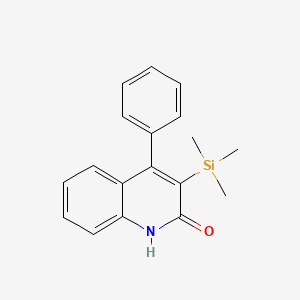
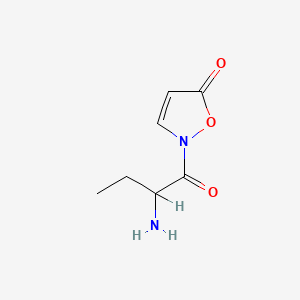
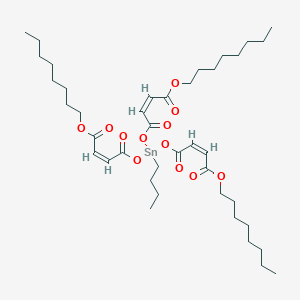
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)

![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
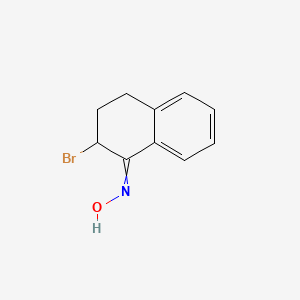
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
